3,6-Dichloropyridazine 1-oxide

Overview

Description

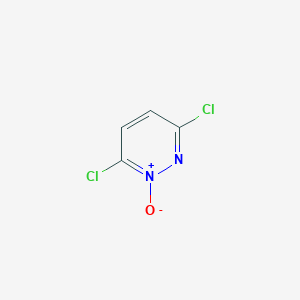

3,6-Dichloropyridazine 1-oxide is a heterocyclic organic compound with the molecular formula C4H2Cl2N2O It is a derivative of pyridazine, characterized by the presence of two chlorine atoms at the 3rd and 6th positions and an oxygen atom bonded to the nitrogen at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloropyridazine 1-oxide typically involves the reaction of 3,6-dichloropyridazine with an acid anhydride and hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process can be summarized as follows:

- React 3,6-dichloropyridazine with an acid anhydride.

- Add hydrogen peroxide (concentration of 60% or less) to the reaction mixture.

- Maintain the reaction conditions to facilitate the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Reactivity of Chlorine Positions

-

3-Chlorine : More reactive than 6-chlorine, as shown in substitution reactions with sodium ethoxide, sodium sulfide, and thiourea .

-

6-Chlorine : Less reactive, typically requiring harsher conditions for displacement .

Reaction with Oxygen Nucleophiles

-

Sodium ethoxide : Produces 3-ethoxy-6-chloropyridazine 1-oxide and 3-chloro-6-ethoxypyridazine 1-oxide (72% total yield) .

-

Piperidine : Leads to piperidinopyridazine N-oxide derivatives .

Reaction with Sulfur Nucleophiles

-

Sodium sulfide : Displaces the 6-chlorine to form 3-chloropyridazine-6-thiol 1-oxide .

-

Thiourea/phenylmethanethiol : Selectively substitute at the 6-position .

Nucleophilic Substitution Selectivity

| Nucleophile | Position Reacted | Products | Source |

|---|---|---|---|

| Na₂S | 6 | 3-chloropyridazine-6-thiol 1-oxide | |

| NaOEt | 3 | 3-ethoxy-6-chloropyridazine 1-oxide | |

| Piperidine | 3 | Piperidinopyridazine N-oxide |

Reactions with Pyridine N-Oxides

3,6-Dichloropyridazine 1-oxide reacts with pyridine N-oxides (e.g., 2-methylpyridine 1-oxide) via a two-step mechanism:

-

Formation of a pyridazinyloxy-pyridinium salt .

Key Products

-

Pyridazin-3(2H)-ones : 6-chloro-2-(2-pyridylmethyl)pyridazin-3(2H)-one (XII) and analogs .

-

Methyl ethers : 6-chloropyridazin-3-yl 2-pyridylmethyl ether (XVI) .

Photochemical Reactions

While not directly studied for this compound, pyridazine N-oxides generally undergo photoisomerization to diazo intermediates, enabling transformations into functionalized pyrazoles or indoles . This suggests potential photochemical utility under UV irradiation.

Mechanistic Insights

-

Substitution selectivity : The enhanced reactivity of the 3-chlorine atom is attributed to electronic factors and steric hindrance at the 6-position .

-

Role of acid anhydrides : They act as catalysts by stabilizing intermediates during oxidation .

References US Patent US20080167461A1. RSC Publishing articles (1971, 2022). J-Stage paper (1962). RSC Publishing (1976). PMC article (2022).

Scientific Research Applications

Organic Synthesis

3,6-Dichloropyridazine 1-oxide serves as a precursor for the synthesis of various organic compounds. Its ability to undergo functionalization reactions makes it a valuable building block in organic chemistry. For instance, it can be lithiated and subsequently reacted with electrophiles to yield functionalized derivatives .

Table 1: Functionalization Reactions of this compound

| Reaction Type | Electrophile Used | Yield (%) |

|---|---|---|

| Lithiated Reaction | Bu3SnCl | 66 |

| Electrophilic Attack | MeCHO | Varies |

| Hydrolysis | Various | Varies |

Pharmaceutical Applications

The compound has been identified as a key intermediate in the synthesis of biologically active molecules. It has been utilized in the development of herbicides and other agrochemicals due to its demonstrated herbicidal activity against specific weeds . Moreover, its derivatives have shown potential in drug development, particularly for their activity against various biological targets.

Case Study: Herbicidal Activity

- A study evaluated the herbicidal efficacy of synthesized compounds based on this compound. The results indicated effective control over broadleaf weeds with minimal damage to rice plants .

Chemical Biology

Recent studies have highlighted the utility of pyridazine N-oxides as photoactivatable surrogates for reactive oxygen species (O(3P)) in organic synthesis and chemical biology . The photodeoxygenation of this compound allows for controlled release of reactive intermediates under UV light, which can facilitate various biochemical reactions.

Table 2: Photochemical Reactions Involving this compound

| Reaction Type | Light Source | Product Yield (%) |

|---|---|---|

| Photodeoxygenation | ~300 nm | 98 |

| DNA Cleavage | Fluorescent Bulbs | Varies |

Mechanism of Action

The mechanism of action of 3,6-Dichloropyridazine 1-oxide involves its ability to undergo oxidation and generate reactive oxygen species (ROS)This enhances the compound’s ROS generation efficiency, making it effective in applications such as photodynamic therapy .

Comparison with Similar Compounds

3,5-Diamino-4,6-dinitropyridazine-1-oxide: This compound is another derivative of pyridazine with different substituents, showing unique properties and applications.

2,6-Dimethylpyridine 1-oxide: A related compound with methyl groups instead of chlorine atoms, used in different chemical reactions.

Biological Activity

3,6-Dichloropyridazine 1-oxide (DPNO) is a compound of significant interest in the fields of organic chemistry and pharmacology. Its unique structure and reactivity make it a valuable scaffold for various biological applications, including herbicidal, antimicrobial, and anticancer properties. This article delves into the biological activities associated with DPNO, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its molecular formula and a molecular weight of approximately 177.98 g/mol. The presence of chlorine atoms at positions 3 and 6 on the pyridazine ring contributes to its biological reactivity.

Synthesis Methods

The synthesis of DPNO has been explored through various methods. A notable process includes the reaction of 3,6-dichloropyridazine with an acid anhydride and hydrogen peroxide, yielding DPNO with high purity and yield. For instance, one method achieved a net yield of 87% with a purity of 99.6% .

Herbicidal Properties

DPNO exhibits herbicidal activity, particularly against broadleaf weeds. In studies evaluating its effectiveness, it demonstrated a rating of 5 against Scirpus joncoides and Cyperus serotinus, while showing minimal damage to rice plants (rating of 0 ) at a dosage of 10 g/a . This indicates its potential as a selective herbicide.

Antimicrobial Activity

Research has indicated that DPNO possesses antimicrobial properties. It is being investigated for potential use in drug development targeting microbial infections. The compound's mechanism involves oxidative stress generation in bacterial cells, leading to cell death.

Anticancer Potential

DPNO has also been evaluated for its anticancer activity. Studies highlight its role as a photoactivatable compound that can generate reactive oxygen species (ROS) upon irradiation. This property allows it to act as a cytotoxic agent against cancer cells through mechanisms involving DNA cleavage .

Case Studies

- Photodynamic Therapy : A study investigated the use of DPNO in photodynamic therapy (PDT) for cancer treatment. Upon exposure to specific wavelengths of light (~300 nm), DPNO was shown to generate singlet oxygen, leading to significant cytotoxic effects on cancer cell lines .

- DNA Cleavage Studies : In experiments assessing DNA strand scission, DPNO was found to induce nicking in plasmid DNA under photolytic conditions. The cleavage efficiency increased with prolonged exposure to light, demonstrating its potential as a DNA-targeting agent .

Table 1: Biological Activity Ratings of DPNO

| Biological Activity | Target Organism/Cell Type | Activity Rating (Scale 0-5) |

|---|---|---|

| Herbicidal | Scirpus joncoides | 5 |

| Herbicidal | Cyperus serotinus | 5 |

| Herbicidal | Rice Plants | 0 |

| Antimicrobial | Various Bacterial Strains | Variable |

| Anticancer | Cancer Cell Lines | Significant Cytotoxicity |

Table 2: Synthesis Yields of DPNO

| Synthesis Method | Yield (%) | Purity (%) |

|---|---|---|

| Reaction with Acid Anhydride & H2O2 | 87 | 99.6 |

| Reaction with Monoperphthalic Acid | <10 | Variable |

| Reaction with Perbenzoic Acid | <50 | Variable |

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 3,6-dichloropyridazine 1-oxide derivatives?

To synthesize derivatives like 6-chloro-3-methylthiopyridazine 1-oxide, a common approach involves reacting this compound with potassium methanethiolate in toluene at 70–85°C for 5 hours. The reaction mixture is evaporated, and the residue is recrystallized from methanol, yielding ~28% product. This method emphasizes the importance of temperature control and solvent selection to avoid decomposition .

Q. How can solubility data for derivatives of 3,6-dichloropyridazine be experimentally determined?

Solubility measurements in organic solvents (e.g., ethanol, acetone) can be performed across a temperature range (278.15–333.15 K) using gravimetric or UV-spectrophotometric methods. For example, 4-amino-3,6-dichloropyridazine solubility was correlated using the modified Apelblat equation, with deviations <5%, ensuring reproducibility in solvent selection for recrystallization .

Q. What hydrolysis products form when 3,6-dichloropyridazine is treated with hydrochloric acid?

Refluxing 3,6-dichloropyridazine in 0.61N HCl for 3 hours yields 5-chloro-6-hydroxypyridazine (53% yield) after steam distillation and ethyl acetate recrystallization. Unreacted starting material is removed via distillation, highlighting the role of acid concentration and reaction time in selective hydrolysis .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved?

Regioselective mono-substitution is feasible by exploiting steric and electronic effects. For instance, arylpiperazines react preferentially at the 6-position of 3,6-dichloropyridazine under mild conditions, forming 3-chloro-6-substituted derivatives. Subsequent hydrolysis or coupling with hydrazines enables access to diverse pharmacophores, as demonstrated in COX inhibitor synthesis .

Q. Why do Pd-catalyzed cross-coupling reactions with 3,6-dichloropyridazine fail under standard conditions?

Pd₂(dba)₃-based catalytic systems show no reactivity with 3,6-dichloropyridazine and aryl halides due to poor oxidative addition kinetics and steric hindrance. Alternative strategies, such as using pre-functionalized intermediates (e.g., hydrazinopyridazines) or microwave-assisted synthesis, may bypass these limitations .

Q. What analytical methods validate the purity of 3,6-dichloropyridazine-derived compounds?

High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is standard for purity assessment (>99%). For structural confirmation, combine NMR (e.g., δ 2.65–7.53 ppm for methylthio derivatives), IR (N–O stretch at 1340 cm⁻¹), and mass spectrometry (M⁺ at m/z 176) .

Q. How can conflicting solubility and reactivity data in literature be resolved?

Contradictions often arise from solvent polarity or impurities. For example, solubility discrepancies in polar solvents require re-measurement under controlled humidity. Reactivity conflicts (e.g., hydrolysis rates) should be re-evaluated using standardized protocols, such as fixed acid concentrations and inert atmospheres .

Q. What strategies improve yields in multi-step derivatization of 3,6-dichloropyridazine?

Optimize stepwise protection-deprotection. For Cadralazine synthesis, sequential amination with ethyl (2-hydroxypropyl)amine (toluene reflux) followed by hydrazine coupling minimizes side reactions, achieving 40.5% overall yield. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. Methodological Considerations

Q. How to design experiments for evaluating biological activity of derivatives?

Use structure-activity relationship (SAR) frameworks. Synthesize analogs with varying substituents (e.g., alkyl, aryl, heterocyclic) and screen for COX-1/COX-2 inhibition via enzyme-linked immunosorbent assay (ELISA). Compare IC₅₀ values to identify pharmacophore contributions .

Q. What computational tools predict reactivity of 3,6-dichloropyridazine in novel reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as nucleophilic aromatic substitution. Molecular docking (AutoDock Vina) can prioritize derivatives for synthesis by predicting binding affinities to target proteins .

Properties

IUPAC Name |

3,6-dichloro-1-oxidopyridazin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N2O/c5-3-1-2-4(6)8(9)7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNSLXGJVOZZINC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=[N+](N=C1Cl)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90293868 | |

| Record name | 3,6-dichloropyridazine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25974-26-9 | |

| Record name | NSC92733 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92733 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-dichloropyridazine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.